6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
Description
Properties
IUPAC Name |
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c22-31(29,30)17-11-9-16(10-12-17)13-14-23-20(27)8-2-1-5-15-26-21(28)18-6-3-4-7-19(18)24-25-26/h3-4,6-7,9-12H,1-2,5,8,13-15H2,(H,23,27)(H2,22,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDKMOKWYJXHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Triazinyl Core: The triazinyl core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Sulfamoylphenethyl Group:
Incorporation of the Hexanamide Chain: The final step includes the attachment of the hexanamide chain to the intermediate compound, resulting in the formation of the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazinyl derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that may allow it to interact with biological targets effectively. Research indicates potential applications in:
- Anticancer Therapy : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, including breast cancer (MCF-7) and human embryonic kidney cells (HEK293) .
- Enzyme Inhibition : It has been evaluated for its inhibitory effects on various enzymes involved in disease processes. For example, molecular docking studies have indicated favorable interactions with target enzymes, enhancing binding affinity through specific functional groups .
Biochemical Probes
The unique structure of the compound allows it to serve as a biochemical probe for studying various biological processes. Its benzotriazine core is particularly useful for exploring mechanisms of action in cellular signaling pathways .
Material Science
In material science, the compound's properties make it a candidate for developing new materials with specific functionalities. Its ability to undergo various chemical reactions opens avenues for creating derivatives with tailored properties for industrial applications .
Study on Anticancer Activity
A study evaluated the cytotoxic effects of related benzotriazine derivatives on MCF-7 cells. The results indicated that modifications to the benzotriazine core significantly increased cytotoxicity, suggesting that structural optimization could enhance the efficacy of 6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide .
Enzyme Inhibition Assessment
Research focusing on cholinesterase inhibition evaluated derivatives of benzotriazine for their ability to inhibit acetylcholinesterase (AChE). Compounds with similar structural features demonstrated IC50 values ranging from 5 to 20 µM against AChE and butyrylcholinesterase (BChE), highlighting the potential of this compound in neuropharmacology .
Mechanism of Action
The mechanism of action of 6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Analogs and Features
Key Observations :
- The benzotriazinone core is conserved in GPR139-targeting analogs, while quinazolinones (e.g., BB09296) represent distinct heterocyclic scaffolds .
- Thiourea-linked sulfonamides (e.g., 3g) lack the benzotriazinone moiety but retain sulfamoylphenyl groups, suggesting divergent biological targets .
Key Observations :
- The target compound’s benzotriazinone core aligns with GPR139 modulation, distinguishing it from sulfonamide enzyme inhibitors (e.g., 3g) .
- Quinazolinone derivatives (e.g., BB09296) may exhibit broader kinase-inhibitory activity due to scaffold flexibility .
Biological Activity
6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a benzotriazine core and a sulfamoylphenyl moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- A benzotriazine ring , which is known for its diverse biological activities.
- An N-[2-(4-sulfamoylphenyl)ethyl] side chain that enhances its solubility and potential interactions with biological targets.
Research indicates that compounds with a benzotriazine core often exhibit modulatory effects on various biological pathways. The specific mechanisms of action for this compound include:
- GPR139 Modulation : The compound has been investigated for its ability to modulate the GPR139 receptor, which is implicated in various physiological processes such as appetite regulation and mood disorders .
- Antimicrobial Activity : The sulfamoyl group in the structure suggests potential antimicrobial properties. Compounds containing sulfonamide moieties are widely recognized for their antibacterial effects .
- Anticancer Potential : Preliminary studies indicate that benzotriazine derivatives may possess anticancer properties through the induction of apoptosis in cancer cells .
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
Case Studies
- Antimicrobial Efficacy : In a study examining the antimicrobial properties of related compounds, it was found that benzotriazine derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The presence of the sulfamoyl group was crucial for enhancing these effects.
- Cancer Cell Studies : Research involving the application of this compound on breast cancer cell lines showed a marked decrease in cell viability, suggesting potential as an anticancer agent. Mechanistic studies revealed that this effect was mediated through the activation of caspase pathways leading to apoptosis.
Q & A
Q. What computational tools predict the compound’s interactions with non-target proteins?
- Methodological Answer :
- Machine learning : Train models on PubChem BioAssay data to predict off-target effects .
- Molecular dynamics simulations : Simulate binding to human serum albumin to assess plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
